2-(tert-Butyl)-4-chlorophenol 2-(tert-Butyl)-4-chlorophenol
Brand Name: Vulcanchem
CAS No.: 13395-85-2
VCID: VC21329541
InChI: InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3
SMILES: CC(C)(C)C1=C(C=CC(=C1)Cl)O
Molecular Formula: C10H13ClO
Molecular Weight: 184.66 g/mol

2-(tert-Butyl)-4-chlorophenol

CAS No.: 13395-85-2

Cat. No.: VC21329541

Molecular Formula: C10H13ClO

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butyl)-4-chlorophenol - 13395-85-2

Specification

CAS No. 13395-85-2
Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
IUPAC Name 2-tert-butyl-4-chlorophenol
Standard InChI InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3
Standard InChI Key YLSXYZWJAZVUBD-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=CC(=C1)Cl)O
Canonical SMILES CC(C)(C)C1=C(C=CC(=C1)Cl)O

Introduction

Chemical Identity and Structure

Basic Identification

2-(tert-Butyl)-4-chlorophenol is an organochlorine compound with a phenol base structure substituted with a tert-butyl group at position 2 and a chlorine atom at position 4. This chemical arrangement distinguishes it from its isomer 4-tert-Butyl-2-chlorophenol, which has the substituents in different positions. The compound is registered in chemical databases with specific identifiers that facilitate its tracking and research.

The basic identification parameters for 2-(tert-Butyl)-4-chlorophenol are presented in Table 1.

ParameterValue
PubChem CID518765
CAS Registry Number13395-85-2
Molecular FormulaC₁₀H₁₃ClO
Molecular Weight184.66 g/mol
Creation Date in PubChemMarch 27, 2005
Last Modified in PubChemFebruary 22, 2025*

*Note: The modification date appears to be in the future, which may be a database error .

Nomenclature and Synonyms

The compound is known by several names in chemical databases and literature. Proper identification requires recognizing these alternative designations to avoid confusion with structurally similar compounds.

Synonym TypeNames
Common Names2-(tert-Butyl)-4-chlorophenol
Alternative Names2-Tert-butyl-4-chlorophenol
Registry IdentifiersDTXSID60333821, MFCD16657845

It is crucial to note that in much of the scientific literature and chemical databases, information about this specific compound is often confused with or overshadowed by data on its structural isomer, 4-tert-Butyl-2-chlorophenol (CAS: 98-28-2) .

Structural Characteristics and Chemical Properties

Structural Features

2-(tert-Butyl)-4-chlorophenol possesses a phenolic structure with strategic positioning of functional groups that influence its chemical behavior. The presence of the bulky tert-butyl group at position 2 creates steric hindrance near the hydroxyl group, while the chlorine atom at position 4 affects the electronic distribution across the aromatic ring.

The structural characteristics can be represented using standard chemical notation:

  • SMILES notation: The published structure indicates a tert-butyl group at position 2 and a chlorine atom at position 4 of the phenol structure .

  • The compound contains an aromatic ring with three substituents: a hydroxyl group, a tert-butyl group, and a chlorine atom.

Physicochemical Properties

While specific experimental data for 2-(tert-Butyl)-4-chlorophenol is limited in the provided sources, some properties can be inferred based on its structure. The molecular weight of 184.66 g/mol places it in the mid-range of organic compounds in terms of size .

For comparative context, Table 2 presents properties of the isomeric compound 4-tert-Butyl-2-chlorophenol, which shares the same molecular formula but has a different substituent pattern:

Property4-tert-Butyl-2-chlorophenol ValueNotes for 2-(tert-Butyl)-4-chlorophenol
Boiling Point85-86 °CExpected to differ due to structural isomerism
Density1.099 g/cm³Likely similar but not identical
pKa8.71±0.18 (Predicted)Expected to differ due to positional effects of substituents
Physical AppearanceClear Colorless to Pale YellowMay have similar appearance
Recommended StorageRefrigeratorLikely requires similar storage conditions
SolubilitySlightly soluble in Chloroform and Ethyl AcetateMay have different solubility profile

The positioning of the tert-butyl group at carbon 2 (ortho to the hydroxyl group) in 2-(tert-Butyl)-4-chlorophenol, as opposed to carbon 4 (para) in its isomer, would likely result in different chemical reactivity and physical properties between these compounds .

Analytical Characterization

ParameterValue
Column TypePacked
Active PhaseSE-30
Column Length2 m
Temperature Program80°C to 250°C
Heating Rate4 K/min
Retention Index (I)1487
ReferenceStaniewski, 1991

These parameters may serve as a starting point for developing analytical methods for 2-(tert-Butyl)-4-chlorophenol, though optimization would be necessary due to structural differences between the isomers .

Mass Spectrometry Characteristics

Mass spectrometry provides valuable data for compound identification. Predicted collision cross section (CCS) values for various adduct forms can assist in compound identification using advanced analytical techniques. Based on data available for related compounds, CCS values would be expected to vary depending on the ionization mode and adduct formation .

Biological and Toxicological Properties

Comparative Toxicity Profile

Research on structurally related butylphenols indicates that the position of substituents significantly affects cytotoxicity. For instance, studies on 4-TBP have shown:

Cell Type4-TBP ConcentrationViability Effect
PIG1 (immortalized melanocytes)250 μMReduced to 59.1%
PIG3V (immortalized melanocytes)250 μMReduced to 37.5%
Primary melanocytes250 μMNo significant effect
Fibroblasts250 μMNo significant effect
Fibroblasts1 mMSignificant reduction (p=0.001)

The differential toxicity profile demonstrates cell-type specificity, with immortalized melanocytes showing greater sensitivity than primary cells . The toxicity profile of 2-(tert-Butyl)-4-chlorophenol would likely differ due to its unique substitution pattern, though comparative studies would be needed to quantify these differences.

Structure-Activity Relationships

Position-Dependent Effects

The positioning of functional groups on the phenol ring significantly impacts the chemical properties and biological activities of chlorophenol derivatives. In 2-(tert-Butyl)-4-chlorophenol:

  • The tert-butyl group at position 2:

    • Creates steric hindrance around the hydroxyl group

    • May affect hydrogen bonding capabilities

    • Could influence acidity of the hydroxyl group

  • The chlorine atom at position 4:

    • Increases lipophilicity

    • Withdraws electrons from the aromatic ring

    • May enhance chemical stability

These structural features would create a distinct reactivity profile compared to its isomer 4-tert-Butyl-2-chlorophenol, where the substituent positions are reversed .

Comparison with Related Compounds

Comparing 2-(tert-Butyl)-4-chlorophenol with other structurally related compounds provides insight into the effects of different substitution patterns. Table 4 presents a comparison with selected related compounds:

CompoundMolecular WeightKey Structural DifferenceNotable Properties
2-(tert-Butyl)-4-chlorophenol184.66 g/moltert-butyl at C2, chloro at C4Subject of this review
4-tert-Butyl-2-chlorophenol184.66 g/moltert-butyl at C4, chloro at C2BP: 85-86°C, Density: 1.099 g/cm³
2,6-di-tert-butyl-4-chlorophenol240.77 g/molAdditional tert-butyl at C6BP: 264.3°C, higher LogP (4.64)
4-tert-Butylphenol (4-TBP)150.22 g/molNo chlorine atomKnown effects on melanocytes

The addition, removal, or positional change of functional groups significantly alters physicochemical properties and likely biological activities of these compounds .

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